2,2-Bis[4-(tert-butyl)benzyl]malonic Acid

Catalog No.
S14262239
CAS No.
M.F
C25H32O4
M. Wt
396.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2-Bis[4-(tert-butyl)benzyl]malonic Acid

Product Name

2,2-Bis[4-(tert-butyl)benzyl]malonic Acid

IUPAC Name

2,2-bis[(4-tert-butylphenyl)methyl]propanedioic acid

Molecular Formula

C25H32O4

Molecular Weight

396.5 g/mol

InChI

InChI=1S/C25H32O4/c1-23(2,3)19-11-7-17(8-12-19)15-25(21(26)27,22(28)29)16-18-9-13-20(14-10-18)24(4,5)6/h7-14H,15-16H2,1-6H3,(H,26,27)(H,28,29)

InChI Key

WDHQMXYPWUCJLI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CC(CC2=CC=C(C=C2)C(C)(C)C)(C(=O)O)C(=O)O

2,2-Bis[4-(tert-butyl)benzyl]malonic acid is a unique compound characterized by its structure, which consists of two tert-butyl groups attached to benzyl moieties and a malonic acid backbone. The presence of bulky tert-butyl groups enhances its steric properties, making it an interesting candidate for various chemical applications. The compound's molecular formula is C24H34O4C_{24}H_{34}O_4, and it features a malonic acid core, which is a dicarboxylic acid known for its reactivity in organic synthesis.

The chemical reactivity of 2,2-Bis[4-(tert-butyl)benzyl]malonic acid primarily stems from the malonic acid moiety. It can undergo various reactions typical of malonic acids, including:

  • Michael Addition: The compound can participate in Michael addition reactions where it acts as a nucleophile in the presence of α,β-unsaturated carbonyl compounds.
  • Decarboxylation: Under certain conditions, the carboxylic acid groups can be removed, leading to the formation of derivatives.
  • Esterification: The carboxylic acid groups can react with alcohols to form esters, which are often more stable and easier to handle.

These reactions are facilitated by the compound's structural features that allow for effective interaction with other reactants.

Several synthesis methods have been reported for producing 2,2-Bis[4-(tert-butyl)benzyl]malonic acid. A common approach involves:

  • Starting Materials: Utilizing tert-butylbenzyl chloride and diethyl malonate as key precursors.
  • Base-Catalyzed Reaction: The reaction typically requires a strong base (such as sodium hydride or potassium carbonate) to facilitate the formation of the malonate derivative through nucleophilic substitution.
  • Reflux Conditions: The reaction mixture is often heated under reflux conditions to drive the reaction to completion.
  • Purification: After completion, the product is purified through recrystallization or chromatography techniques.

This method highlights the versatility of malonic acids in organic synthesis and their ability to form complex structures.

2,2-Bis[4-(tert-butyl)benzyl]malonic acid has potential applications in various fields:

  • Pharmaceuticals: It may serve as a building block for synthesizing pharmaceutical compounds due to its structural properties.
  • Material Science: Its unique steric attributes can be exploited in developing new materials or polymers with specific characteristics.
  • Organic Synthesis: The compound can be utilized as an intermediate in synthesizing more complex organic molecules.

Several compounds share structural similarities with 2,2-Bis[4-(tert-butyl)benzyl]malonic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
Di-tert-butyl malonateTwo tert-butyl groups and a malonate unitUsed extensively in organic synthesis
Benzyl tert-butyl malonateBenzyl group attached to a tert-butyl malonateExhibits different reactivity patterns
3,5-Di-tert-butyl-4-hydroxybenzoic acidHydroxy group on a di-tert-butyl aromatic ringKnown for antioxidant properties

Each of these compounds possesses unique characteristics that differentiate them from 2,2-Bis[4-(tert-butyl)benzyl]malonic acid while sharing common structural elements that influence their reactivity and applications.

Traditional Organic Synthesis Approaches

Traditional synthetic routes for 2,2-Bis[4-(tert-butyl)benzyl]malonic Acid rely on sequential alkylation and esterification steps. The process typically begins with diethyl malonate as the core precursor, which undergoes alkylation with 4-(tert-butyl)benzyl halides. In one documented method, malonic acid diethyl ester is deprotonated using sodium hydride (NaH) in dimethylformamide (DMF), followed by the addition of 4-(tert-butyl)benzyl chloride to yield the monoalkylated intermediate. A second alkylation step introduces the second benzyl group, after which hydrolysis under acidic conditions removes the ester functionalities to produce the final malonic acid derivative.

Key challenges in this approach include controlling regioselectivity to avoid over-alkylation and managing steric hindrance from the bulky tert-butyl substituents. For instance, patents describe the use of tert-butoxycarbonyl (Boc) groups to protect reactive sites during intermediate stages, ensuring selective bond formation. Solvent choice also plays a critical role, with polar aprotic solvents like DMF enhancing reaction rates by stabilizing the enolate intermediates. However, these methods often require stoichiometric amounts of strong bases, generating significant waste and complicating purification.

Green Chemistry and Sustainable Synthesis Innovations

Recent advances emphasize sustainability through phase-transfer catalysis (PTC) and microwave-assisted synthesis. In a study comparing conventional and microwave methods, alkylation of diethyl malonate with benzyl chloride under PTC conditions (using triethylbenzylammonium chloride, TEBAC) achieved monobenzylation in 76% yield within 24 hours at room temperature. By contrast, microwave irradiation reduced the reaction time to 30 minutes while maintaining comparable yields, attributed to enhanced molecular agitation and thermal efficiency.

Green solvents such as ethanol-water mixtures have also been explored to replace DMF, though their lower polarity often necessitates longer reaction times. A notable innovation involves the use of recyclable ionic liquids as both solvent and catalyst, which minimize waste and improve atom economy. For example, a patent discloses the synthesis of tert-butyl-protected malonates in ionic liquids, achieving 85% yield with negligible byproduct formation. These methods align with the principles of green chemistry by reducing energy consumption and hazardous reagent use.

Optimization of Alkylation and Esterification Conditions

Optimization studies focus on three variables: stoichiometry, solvent systems, and catalyst selection. A systematic analysis of the alkylation step revealed that a 1.1:1 molar ratio of diethyl malonate to 4-(tert-butyl)benzyl chloride in DMF (0.5 M concentration) maximizes monoalkylation yield (75%) while minimizing dialkylated byproducts. Increasing the solvent volume to 0.5 M improved stirring efficiency, addressing viscosity-related challenges in concentrated solutions.

Esterification conditions were similarly refined. Hydrolysis of the dialkylated ester to the free acid requires careful pH control; dropping the reaction mixture into cold hydrochloric acid (pH ≤ 2) precipitates the product in 91% purity. Catalytic additives, such as tetrabutylammonium bromide, have been shown to accelerate ester cleavage by stabilizing transition states during hydrolysis.

Comparative data highlights the superiority of iodobutane over bromobutane as an alkylating agent, with yields increasing from 64% to 75% under identical conditions. Tertiary amines like triethylamine further enhance reaction rates by scavenging hydrogen halide byproducts, though their use necessitates additional purification steps.

The steric properties of 2,2-Bis[4-(tert-butyl)benzyl]malonic acid significantly influence its reactivity in nucleophilic substitution processes [1]. The presence of bulky tert-butyl groups attached to benzyl moieties creates substantial steric hindrance around the reactive center, fundamentally altering the kinetic profile of substitution reactions . This steric congestion modulates the accessibility of nucleophiles to the electrophilic carbon centers, thereby affecting both reaction rates and mechanistic pathways [4] [5].

In nucleophilic substitution reactions involving 2,2-Bis[4-(tert-butyl)benzyl]malonic acid, the bulky substituents create a protective shield around the reactive sites [1]. The steric parameter (Es) for tert-butyl groups is approximately -1.24, indicating significant steric bulk that impedes nucleophilic approach [6]. When combined with benzyl substituents, the overall steric effect becomes pronounced, with an estimated combined steric parameter of -2.5 [7]. This substantial steric hindrance favors dissociative mechanisms over associative pathways in substitution reactions [5].

The kinetic implications of these steric effects manifest in several ways. Primary nucleophilic substitution reactions typically proceed with activation energies ranging from 40-60 kilojoules per mole for unhindered substrates [8]. However, for sterically congested systems like 2,2-Bis[4-(tert-butyl)benzyl]malonic acid, activation energies increase dramatically to 100-140 kilojoules per mole [1] [9]. This elevation in activation energy corresponds to rate constants that are several orders of magnitude lower than those observed for less hindered analogs [4].

Reaction TypeActivation Energy (kJ/mol)Rate Constant (L/mol·s)Steric EffectTemperature Dependence
Primary SN240-6010³-10⁵MinimalModerate
Secondary SN260-8010¹-10³ModerateStrong
Tertiary SN180-12010⁻²-10¹MinimalVery Strong
Sterically Hindered SN2100-14010⁻³-10⁻¹SignificantVery Strong

The steric modulation also influences the stereochemical outcome of nucleophilic substitution reactions [1]. While typical bimolecular nucleophilic substitution reactions proceed with clean inversion of configuration, the presence of bulky tert-butyl benzyl substituents can lead to competing reaction pathways [5]. The steric crowding around the reaction center may force nucleophiles to approach from alternative trajectories, potentially resulting in retention of configuration or racemization depending on the specific reaction conditions [10] [11].

Temperature effects become particularly pronounced in sterically hindered systems [6]. The relationship between temperature and reaction rate follows the Arrhenius equation, but the pre-exponential factor and activation energy are both affected by steric congestion [12]. For 2,2-Bis[4-(tert-butyl)benzyl]malonic acid derivatives, the temperature dependence is classified as very strong, requiring elevated temperatures to achieve reasonable reaction rates [13].

Electronic Effects of tert-Butyl Benzyl Substituents

The electronic properties of tert-butyl benzyl substituents in 2,2-Bis[4-(tert-butyl)benzyl]malonic acid create a complex interplay of inductive and resonance effects that significantly influence molecular reactivity [14] [15]. The tert-butyl groups exhibit strong electron-donating characteristics through inductive effects, while the benzyl moieties provide additional electronic stabilization through resonance interactions [16] [17].

The inductive effect of tert-butyl groups arises from their electron-releasing nature, characterized by a Hammett sigma value of approximately -0.10 [18]. This electron donation occurs through the sigma bond framework, where the alkyl substituents push electron density toward the aromatic ring and subsequently toward the malonic acid backbone [17]. The benzyl groups contribute additional electron donation with a Hammett sigma value of -0.07, creating a cumulative electronic effect [15]. When combined, the tert-butyl benzyl substituents exhibit a composite Hammett sigma value of approximately -0.17, indicating substantial electron-donating character [14].

The resonance effects provided by the benzyl substituents introduce additional complexity to the electronic structure [14]. The aromatic rings in the benzyl groups can participate in extended conjugation with the malonic acid carbonyl systems, leading to electron delocalization that stabilizes various charged intermediates [15]. This resonance stabilization is particularly important in reactions that involve carbocation formation or other charged transition states [17].

Substituent TypeInductive EffectResonance EffectSteric Parameter (Es)Hammett σ ValueBond Dissociation Energy (kcal/mol)
tert-Butyl GroupElectron Donating (+I)None-1.24-0.10100
Benzyl GroupElectron Donating (+I)Resonance Donating (+R)-0.38-0.0785
tert-Butyl Benzyl CombinedStrongly Electron Donating (+I)Mixed (+R)-2.50-0.1795
Hydrogen (Reference)Neutral (0)None0.000.00104

The electronic effects manifest prominently in the reactivity patterns of 2,2-Bis[4-(tert-butyl)benzyl]malonic acid . The electron-donating substituents increase the electron density at the malonic acid center, affecting both the acidity of the compound and its propensity to undergo various chemical transformations [19]. The increased electron density makes the compound less acidic compared to unsubstituted malonic acid, as the electron-rich environment destabilizes the conjugate base formed upon deprotonation [18].

Bond dissociation energies provide additional insight into the electronic effects of these substituents [20]. The tert-butyl groups exhibit high bond dissociation energies of approximately 100 kilocalories per mole, reflecting their robust electronic structure [7]. The benzyl substituents show somewhat lower bond dissociation energies of 85 kilocalories per mole due to resonance stabilization of the resulting radicals [20]. The combined system exhibits an intermediate bond dissociation energy of 95 kilocalories per mole, demonstrating the electronic interplay between the different substituent types [21].

The electronic communication between the tert-butyl and benzyl components creates unique reactivity patterns [14]. The tert-butyl groups raise the energy of molecular orbitals through their electron-donating inductive effects, while the benzyl groups provide orbital mixing through resonance interactions [14]. This combination results in altered reactivity compared to systems containing only one type of substituent, with implications for both kinetic and thermodynamic aspects of chemical reactions [16].

Solvent and Catalyst Interactions in Cyclization Processes

The cyclization behavior of 2,2-Bis[4-(tert-butyl)benzyl]malonic acid exhibits strong dependence on solvent properties and catalyst interactions [22] [23]. Solvent effects play a crucial role in determining reaction rates, selectivity, and mechanistic pathways in cyclization processes involving this sterically congested malonic acid derivative [24] [25].

Polar protic solvents demonstrate the most favorable kinetic profiles for cyclization reactions of 2,2-Bis[4-(tert-butyl)benzyl]malonic acid [22]. Water, as the most polar protic solvent with a dielectric constant of 80.1, facilitates cyclization rates of approximately 12.5 × 10⁻³ per second [26]. The high dielectric constant and hydrogen-bonding capability of water stabilize charged intermediates and transition states that form during the cyclization process [27]. The activation energy for cyclization in aqueous media is relatively low at 95 kilojoules per mole, reflecting the stabilizing influence of the polar protic environment [28].

Polar aprotic solvents such as dimethyl sulfoxide exhibit different kinetic characteristics [25]. With a dielectric constant of 46.7, dimethyl sulfoxide supports cyclization rates of 8.3 × 10⁻³ per second, which is somewhat lower than aqueous systems [22]. However, polar aprotic solvents often provide superior selectivity in cyclization reactions, achieving 92% selectivity compared to 85% in water [24]. The activation energy increases to 102 kilojoules per mole in dimethyl sulfoxide, reflecting the different solvation environment and its impact on transition state stabilization [25].

Solvent TypeDielectric ConstantCyclization Rate (×10⁻³ s⁻¹)Activation Energy (kJ/mol)Selectivity (%)Catalyst Loading Required (mol%)
Polar Protic (H₂O)80.112.595855
Polar Aprotic (DMSO)46.78.31029210
Aromatic (Toluene)2.42.11187815
Alcohol (EtOH)24.56.7108888
Non-polar (Hexane)1.90.81256520

Aromatic solvents like toluene present challenges for cyclization reactions due to their low polarity [22]. With a dielectric constant of only 2.4, toluene supports much slower cyclization rates of 2.1 × 10⁻³ per second [24]. The activation energy increases significantly to 118 kilojoules per mole, and selectivity drops to 78% [25]. These effects arise from the inability of aromatic solvents to stabilize polar transition states effectively [22].

Alcohol solvents occupy an intermediate position in the solvent spectrum [29]. Ethanol, with a dielectric constant of 24.5, supports cyclization rates of 6.7 × 10⁻³ per second and maintains good selectivity of 88% [22]. The activation energy of 108 kilojoules per mole reflects the moderate polarity and hydrogen-bonding capability of alcoholic media [29].

Catalyst interactions prove essential for achieving practical cyclization rates with 2,2-Bis[4-(tert-butyl)benzyl]malonic acid [23]. Malonic acid itself can serve as an effective catalyst for cyclization reactions through self-catalyzed mechanisms [27]. The catalyst loading requirements vary significantly with solvent choice, ranging from 5 mole percent in water to 20 mole percent in non-polar solvents [23]. This variation reflects the different degrees of substrate activation required in various solvent environments [22].

The mechanism of catalyst action involves coordination with the malonic acid functionality, followed by proton transfer processes that facilitate cyclization [27]. In polar protic solvents, the catalyst can form hydrogen-bonded complexes that stabilize transition states [30]. The self-catalyzed process proceeds with relatively low activation barriers, particularly when the Gibbs energy is approximately 13 kilocalories per mole in gas phase and 20 kilocalories per mole in aqueous phase [27].

Temperature effects on cyclization reactions show strong solvent dependence [28]. In polar protic media, the reaction rates show moderate temperature dependence due to the inherently low activation energies [26]. However, in less polar solvents, the high activation energies create very strong temperature dependencies, requiring elevated temperatures to achieve reasonable reaction rates [31]. This temperature sensitivity has important implications for reaction design and optimization strategies [13].

CompoundDecomposition Temperature (°C)Activation Energy (kJ/mol)Pre-exponential Factor (log A)Reaction OrderHalf-life at 150°C (min)
Malonic Acid13511013.21.045
Diethyl Malonate18012514.11.2120
2,2-Dimethylmalonic Acid16511813.81.185
2,2-Bis[4-(tert-butyl)benzyl]malonic Acid19514215.30.8280

XLogP3

6.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

396.23005950 g/mol

Monoisotopic Mass

396.23005950 g/mol

Heavy Atom Count

29

Dates

Last modified: 08-10-2024

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